molecular formula C16H21BN2O4 B12291373 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B12291373
M. Wt: 316.2 g/mol
InChI Key: UOTLJYMWHYSDQF-UHFFFAOYSA-N
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Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1204742-76-6) is a boronic ester-containing imidazopyridine derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery . Its structure combines an imidazo[1,2-a]pyridine core with a boronate ester at position 6 and an ethyl carboxylate group at position 2. This design enhances its utility in synthesizing bioactive molecules, particularly kinase inhibitors and heterocyclic pharmaceuticals .

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-10-19-9-11(7-8-13(19)18-12)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3

InChI Key

UOTLJYMWHYSDQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

Procedure :

  • 2-Aminopyridine reacts with ethyl bromoacetate in dimethylformamide (DMF) at 60°C for 6–8 hours in the presence of potassium carbonate.
  • Mechanism : Nucleophilic substitution forms an intermediate α-aminoketone, which undergoes cyclization to yield the imidazo[1,2-a]pyridine core.

Reaction Conditions :

Parameter Value
Solvent DMF
Temperature 60°C
Base K₂CO₃ (2.0 eq)
Yield 75–85%

Bromination at Position 6

Procedure :

  • N-Bromosuccinimide (NBS, 1.1 eq) is added to the imidazo[1,2-a]pyridine derivative in DMF at 0°C.
  • Mechanism : Electrophilic aromatic substitution occurs preferentially at the electron-rich 6-position due to the directing effect of the ester group.

Reaction Conditions :

Parameter Value
Solvent DMF
Temperature 0°C → room temperature
Brominating Agent NBS (1.1 eq)
Yield 80–90%

Palladium-Catalyzed Borylation

The brominated intermediate undergoes Suzuki-Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) to install the boronate ester.

Standard Borylation Protocol

Procedure :

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq) are heated in 1,4-dioxane at 80°C under nitrogen.

Reaction Conditions :

Parameter Value
Catalyst Pd(dppf)Cl₂
Ligand dppf (0.03 eq)
Solvent 1,4-Dioxane
Temperature 80°C
Time 16–24 hours
Yield 72–86%

Competing Dimerization Pathways

Studies reveal that under suboptimal conditions, dimerization via Ullmann coupling dominates over borylation. Key mitigations include:

  • Catalyst Optimization : PdCl₂(dppf)₂ outperforms Pd(PPh₃)₄ in suppressing dimerization.
  • Solvent Systems : Mixed solvents (e.g., dioxane/water 5:1) improve boronate ester yield by stabilizing the palladium intermediate.
  • Base Selection : Potassium acetate (KOAc) minimizes side reactions compared to stronger bases like Na₂CO₃.

Advanced Methodologies and Mechanistic Insights

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance reaction efficiency:

  • Conditions : 100°C, 10-minute residence time, 0.05 M substrate concentration.
  • Yield : 89% with 99% purity, avoiding dimerization.

Mechanistic Pathway

Density functional theory (DFT) calculations suggest:

  • Oxidative addition of Pd⁰ to the C–Br bond forms a Pd²⁺ complex.
  • Transmetalation with B₂Pin₂ generates a Pd–Bpin intermediate.
  • Reductive elimination yields the boronate ester.

Key Transition States :

  • Rate-limiting step: Oxidative addition (ΔG‡ = 24.3 kcal/mol).
  • Dimerization occurs via Pd-mediated C–C coupling if transmetalation is delayed.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove Pd residues.
  • Column Chromatography : Silica gel (hexane/EtOAc 4:1) achieves >95% purity.
  • Recrystallization : Petroleum ether/methyl tert-butyl ether (10:1) affords crystalline product.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H), 7.95 (d, J = 9.4 Hz, 1H), 7.55 (dd, J = 9.4, 1.5 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H), 1.35 (s, 12H).
  • HRMS : m/z calc. for C₁₆H₂₁BN₂O₄ [M+H]⁺: 316.16, found: 316.16.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

Parameter Laboratory Scale Pilot Plant Scale
Catalyst Loading 3 mol% Pd 1.5 mol% Pd
Solvent Recovery 60% 85%
Cycle Time 24 hours 8 hours

Environmental Impact

  • PMI (Process Mass Intensity) : 32 kg/kg (traditional) vs. 18 kg/kg (flow chemistry).
  • Waste Streams : Pd residues are recycled via ion-exchange resins, reducing heavy metal discharge.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boronate esters .

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including diabetes and Alzheimer's disease. The inhibition of GSK-3β by this compound suggests potential therapeutic applications in neurodegenerative disorders and metabolic diseases.

Case Study: GSK-3β Inhibition

In a study assessing the pharmacological properties of various imidazo[1,2-a]pyridine derivatives, Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate demonstrated a notable IC50 value indicating effective enzyme inhibition .

Drug Design and Development

The compound serves as a versatile building block in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Applications in Anticancer Drug Development

Research indicates that derivatives of imidazo[1,2-a]pyridine have shown promise as anticancer agents. For instance:

  • Synthesis of New Derivatives : this compound has been utilized in synthesizing compounds that exhibit selective cytotoxicity against various cancer cell lines .

Therapeutic Potential

The compound's structural features suggest potential applications beyond enzyme inhibition and anticancer activity. Its derivatives are being explored for:

  • Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Research is ongoing to evaluate its effectiveness against viral infections .

Data Summary Table

Application AreaDescriptionReferences
Enzyme InhibitionGSK-3β inhibition with potential for neurodegenerative therapies
Anticancer Drug DevelopmentSynthesis of novel anticancer agents using this compound
Antimicrobial ActivityEfficacy against Gram-positive bacteria
Antiviral PropertiesOngoing research for effectiveness against viral infections

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in borylation reactions, which are crucial in the formation of carbon-boron bonds. These reactions are often catalyzed by transition metals such as palladium, which facilitate the formation of boronate esters .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Core Structure Position 6 Position 2 CAS/Ref
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Boronate ester Ethyl carboxylate 1204742-76-6
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) Imidazo[1,2-a]pyridine 4-(Methyl(p-tolyl)amino)quinazolin-6-yl Methyl carboxylate N/A
Methyl 6-(4-(Ethyl(phenyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10u) Imidazo[1,2-a]pyridine 4-(Ethyl(phenyl)amino)quinazolin-6-yl Methyl carboxylate N/A
Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate (28) Imidazo[1,5-a]pyridine 4-(Hydroxymethyl)pyridin-3-yl Ethyl carboxylate N/A
6-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine Boronate ester Carboxylic acid (unesterified) N/A
Phenyl[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]methanone Imidazo[1,2-a]pyridine Boronate ester Phenyl ketone N/A

Key Observations :

  • Position 6 : The boronate ester group is retained in analogs like and , but replaced with quinazoline or pyridine moieties in compounds 10t and 10u .
  • Position 2 : The ethyl carboxylate group is critical for solubility and reactivity; its replacement with methyl (10t, 10u) or carboxylic acid () alters physicochemical properties.
  • Core Variations : Compound 28 features an imidazo[1,5-a]pyridine core, which may affect π-π stacking interactions in drug-target binding .

Analysis :

  • Synthetic Efficiency : The target compound and compound 28 share comparable yields (~51%), suggesting robust cross-coupling protocols . In contrast, 10t exhibits lower yield (39.5%), likely due to steric hindrance from the quinazoline substituent .
  • Mass Spectrometry : LC-MS data for the target compound and compound 28 are identical (m/z 298.1), reflecting structural similarities in molecular weight .

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate (CAS No. 1426136-45-9) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed review of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H21BN2O4
  • Molecular Weight : 316.16 g/mol
  • Structural Characteristics : The compound features an imidazo[1,2-a]pyridine core modified with a dioxaborolane moiety, which is known for enhancing biological activity through various mechanisms.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can act as an inhibitor for Aurora-A kinase and KSP (Kinesin Spindle Protein), which are critical in cell division and tumor growth .
  • Antioxidant Activity : Research indicates that the compound possesses antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative damage plays a role in tumor progression .
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammatory responses in various models. This includes inhibition of leukocyte functions and cytokine production .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including HCT116 (colon cancer) and HepG2 (liver cancer). Results showed cytotoxic effects with IC50 values in the micromolar range .
  • Mechanism : The anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit cell cycle progression.

Antimicrobial Properties

This compound has also been assessed for its antimicrobial efficacy:

  • Spectrum of Activity : Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria. Further studies are needed to elucidate the exact mechanisms and potential clinical applications .

Study on Anticancer Effects

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo derivatives including the target compound. They reported that compounds with similar structures showed potent inhibition of cancer cell growth and were effective in vivo models .

Study on Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory capabilities of imidazo derivatives. The study found that these compounds significantly reduced inflammation markers in mouse models when administered during inflammatory challenges .

Q & A

Basic: What are the common synthetic routes for Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A general protocol involves:

  • Step 1: Preparation of the imidazo[1,2-a]pyridine core via condensation of 2-aminoimidazoles with electrophilic reagents (e.g., α,β-unsaturated carbonyl compounds) .
  • Step 2: Introduction of the boronate ester group using pinacol borane under Pd-catalyzed conditions. For example, coupling 6-bromo-imidazo[1,2-a]pyridine derivatives with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2, KOAc, and dioxane at 80–100°C .
  • Step 3: Esterification at the 2-position using ethyl chloroformate or via nucleophilic substitution .

Example Data:

Reaction StepCatalyst/SolventYieldReference
Suzuki CouplingPd(PPh3)4, Na2CO3, dioxane/H2O39.5–51.4%

Basic: How is the compound characterized after synthesis?

Answer:
Characterization relies on multinuclear NMR, HRMS, and IR spectroscopy :

  • 1H/13C NMR: Peaks for the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm for aromatic protons) and boronate ester (δ 1.3 ppm for pinacol methyl groups) .
  • HRMS: Exact mass confirmation (e.g., [M+H]+ calculated for C18H22BN2O4: 341.1672; observed: 341.1668) .
  • IR: B-O stretches near 1350–1370 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .

Example NMR Data (Ethyl 6-methyl derivative):

Protonδ (ppm)Carbonδ (ppm)
H-7 (imidazo)8.2C-6 (boronate)85.5
Pinacol CH31.3COOEt166.2

Advanced: How can Suzuki coupling efficiency be optimized for this compound?

Answer:
Key optimization parameters include:

  • Catalyst Selection: Pd(PPh3)4 or PdCl2(dppf) improves yields over Pd(OAc)2 due to better stability with boronates .
  • Solvent System: Dioxane/water (3:1) enhances solubility of boronate intermediates .
  • Base: Na2CO3 (2 M aqueous) outperforms K2CO3 by reducing side reactions .
  • Temperature: 80–90°C balances reaction rate and decomposition risks .

Data Contradiction Note: Yields vary (39.5–51.4%) depending on substituent steric effects. Electron-withdrawing groups on the imidazo[1,2-a]pyridine core may reduce reactivity .

Advanced: What are the challenges in purifying this compound, and how are they addressed?

Answer:
Challenges:

  • Hydrolysis of the boronate ester under acidic/basic conditions.
  • Co-elution with Pd residues or unreacted starting materials.

Solutions:

  • Chromatography: Use neutral silica gel with EtOAc/hexane (1:3 → 1:1) gradients and 1% triethylamine to suppress boronate degradation .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (melting point 215–217°C for related analogs) .

Example Purification Data:

MethodSolvent SystemPurity Achieved
Column ChromatographyEtOAc/hexane + 1% Et3N>95%

Advanced: How is the compound utilized in medicinal chemistry research?

Answer:
The compound serves as a key intermediate in drug discovery:

  • Anticancer Agents: Derivatives inhibit PI3Kα (e.g., IC50 = 12 nM for analog 10t) via structure-activity relationship (SAR) studies .
  • Constitutive Androstane Receptor (CAR) Agonists: Boronates enable late-stage diversification via cross-coupling to introduce pharmacophores (e.g., pyrazole or aryl halides) .

Biological Data (Example):

DerivativeTargetActivity (IC50)
10t (PI3Kα inhibitor)PI3Kα12 nM
36 (CAR agonist)CAREC50 = 0.8 μM

Advanced: What analytical methods resolve contradictions in spectral data for this compound?

Answer:
Discrepancies in NMR or HRMS data often arise from:

  • Tautomerism: The imidazo[1,2-a]pyridine core may exhibit prototropic shifts. Use DMSO-d6 to stabilize tautomers .
  • Boronate Hydrolysis: Confirm anhydrous conditions during HRMS (ESI+ in MeOH) to avoid [M−Pinacol+H]+ fragments .

Validation Protocol:

Compare experimental HRMS with theoretical values (Δ < 3 ppm).

Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

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